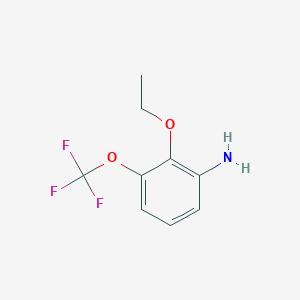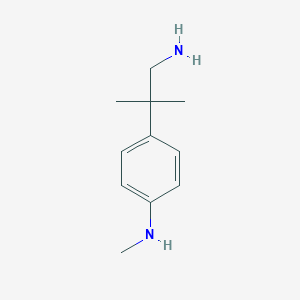
6-Bromo-3-carboxy-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-carboxy-2-fluorophenylboronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with bromine, carboxyl, and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-carboxy-2-fluorophenylboronic acid typically involves the following steps:
Fluorination: Fluorine can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF).
Carboxylation: The carboxyl group can be introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature.
Boronic Acid Formation: The boronic acid group is typically introduced via a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron (B₂pin₂) as the boron source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically converting the boronic acid group to a hydroxyl group.
Reduction: Reduction reactions can target the carboxyl group, converting it to an aldehyde or alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: 6-Bromo-3-carboxy-2-fluorophenol.
Reduction: 6-Bromo-3-hydroxy-2-fluorophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the substituent introduced.
Scientific Research Applications
6-Bromo-3-carboxy-2-fluorophenylboronic acid is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Biology: In the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 6-Bromo-3-carboxy-2-fluorophenylboronic acid exerts its effects typically involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorophenylboronic acid
- 4-Bromo-3-carboxyphenylboronic acid
- 6-Bromo-2-fluorophenylboronic acid
Uniqueness
6-Bromo-3-carboxy-2-fluorophenylboronic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and fluorine atoms, along with a carboxyl group, provides a versatile platform for further functionalization and synthesis of complex molecules.
Properties
IUPAC Name |
3-borono-4-bromo-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,13-14H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOYTFLVFNPJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(=O)O)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.83 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride](/img/structure/B8118901.png)






![4-[(Benzylamino)methyl]piperidin-4-ol dihydrochloride](/img/structure/B8118941.png)
![[5-(Chloromethyl)pyridin-3-yl]boronic acid](/img/structure/B8118944.png)

![[4-(3-Chloropropyl)phenyl]boronic acid](/img/structure/B8118956.png)
